molecular formula C16H18ClF2N B117021 Delucemine hydrochloride CAS No. 186495-99-8

Delucemine hydrochloride

Cat. No.: B117021
CAS No.: 186495-99-8
M. Wt: 297.77 g/mol
InChI Key: MGNMVYXIKDNAKK-UHFFFAOYSA-N
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Mechanism of Action

Delucemine hydrochloride, also known as Delucemine HCl, is a small molecule drug with a variety of potential therapeutic applications. This article will explore the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Target of Action

This compound primarily targets the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when the neuron is depolarized. This allows positively charged ions to flow through the cell membrane .

Mode of Action

This compound acts as an NMDA receptor antagonist This inhibitory action can help to regulate the excitatory neurotransmission mediated by glutamate . Additionally, this compound also functions as a selective serotonin reuptake inhibitor (SSRI)

Biochemical Pathways

The antagonistic action of this compound on the NMDA receptor affects the neuroactive ligand-receptor interaction and the glutamatergic synapse pathways . By blocking the NMDA receptor, this compound can modulate the synaptic transmission in the central nervous system, which plays a key role in synaptic plasticity, a cellular mechanism for learning and memory .

Pharmacokinetics

As a small molecule drug , it is generally expected to have good bioavailability and be able to cross the blood-brain barrier, which is crucial for its neuroprotective effects.

Result of Action

The antagonistic action of this compound on the NMDA receptor and its role as an SSRI can lead to neuroprotective effects . It was originally investigated for the treatment of stroke and has been studied as a potential antidepressant . Its highest r&d status is currently discontinued .

Biochemical Analysis

Biochemical Properties

Delucemine hydrochloride plays a significant role in biochemical reactions by interacting with NMDA receptors and serotonin transporters. As an NMDA receptor antagonist, it inhibits the activity of these receptors, which are involved in excitatory neurotransmission. This inhibition can protect neurons from excitotoxicity, a process that can lead to cell death. Additionally, this compound inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft and enhancing neurotransmission .

Cellular Effects

This compound affects various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking NMDA receptors, this compound reduces calcium influx into neurons, which can prevent cell damage and death. It also affects gene expression by altering the activity of transcription factors involved in neuroprotection and cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with NMDA receptors and serotonin transporters. By binding to NMDA receptors, it prevents the binding of glutamate, thereby inhibiting receptor activation and subsequent calcium influx. This action reduces excitotoxicity and protects neurons. Additionally, this compound binds to serotonin transporters, inhibiting serotonin reuptake and increasing its availability in the synaptic cleft. This enhances serotonergic neurotransmission and can have antidepressant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its neuroprotective effects can be observed shortly after administration, but these effects may diminish over time. The stability and degradation of this compound can also impact its long-term effects on cellular function. In vitro and in vivo studies have indicated that while this compound can provide short-term neuroprotection, its long-term efficacy may be limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to provide neuroprotection and improve cognitive function. At higher doses, this compound can have toxic or adverse effects, including increased risk of seizures and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. These metabolic processes can affect the drug’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can cross the blood-brain barrier, allowing it to reach target neurons in the central nervous system. The distribution of this compound within tissues can affect its localization and accumulation, influencing its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It is primarily localized in neuronal cells, where it interacts with NMDA receptors and serotonin transporters on the cell membrane. This localization is crucial for its neuroprotective and antidepressant effects. Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, further influencing its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of delucemine hydrochloride involves the reaction of 3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is subjected to rigorous quality control measures to ensure its suitability for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Delucemine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

  • Budipine
  • Diphenidine
  • Ephenidine
  • Fluorolintane
  • Lanicemine
  • Methoxphenidine
  • MT-45
  • Remacemide

Comparison: Delucemine hydrochloride is unique in its dual action as an NMDA receptor antagonist and serotonin reuptake inhibitor. This combination of properties distinguishes it from other similar compounds, which may only target one of these pathways. Additionally, this compound has shown promising neuroprotective effects in preclinical studies, making it a potential candidate for further research and development .

Properties

IUPAC Name

3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N.ClH/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13;/h2-7,10-11,16,19H,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNMVYXIKDNAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171909
Record name Delucemine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186495-99-8
Record name Delucemine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186495998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delucemine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELUCEMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P110CQY44Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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